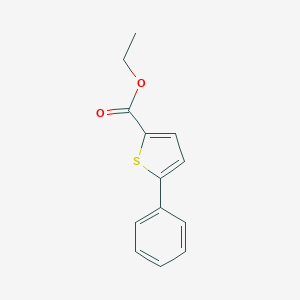

Ethyl 5-phenylthiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNYFCYTHBUYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70488932 | |

| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19282-39-4 | |

| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of Ethyl 5-phenylthiophene-2-carboxylate

An In-depth Technical Guide

Introduction: Strategic Importance in Medicinal and Materials Science

The thiophene moiety is a cornerstone of modern heterocyclic chemistry, prized for its unique electronic properties and its role as a versatile bioisostere for the phenyl ring in drug design.[1] Its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic profiles. Ethyl 5-phenylthiophene-2-carboxylate emerges as a particularly valuable building block, integrating the thiophene core with a phenyl group at the 5-position and an ethyl ester at the 2-position. This specific arrangement provides a synthetically tractable handle for derivatization, making it a key intermediate in the development of novel pharmaceuticals and advanced organic materials. A comprehensive understanding of its core physicochemical characteristics is therefore not merely academic but a prerequisite for its rational application in research and development. This guide provides a detailed examination of these properties, grounded in established experimental protocols and theoretical data.

Synthesis and Purification: A Validated Methodological Approach

The generation of high-purity Ethyl 5-phenylthiophene-2-carboxylate is fundamental to obtaining reliable and reproducible downstream data. While several synthetic routes to substituted thiophenes exist[2], a common and effective approach involves a variation of the Gewald three-component reaction or similar condensation-cyclization strategies.[3][4]

Synthetic and Purification Workflow

The logical flow from starting materials to a fully characterized final product is a self-validating system, ensuring both identity and purity are confirmed at critical stages.

Caption: A validated workflow for the synthesis and characterization of Ethyl 5-phenylthiophene-2-carboxylate.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes a Fiesselmann-type thiophene synthesis, a robust method for this class of compound. The causality behind this choice lies in its reliability for constructing 2-carboxy-substituted thiophenes.

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a three-necked flask under an inert atmosphere (e.g., nitrogen), add ethyl thioglycolate dropwise at 0 °C.

-

Addition of Precursor: Add an appropriate β-halovinyl aldehyde or ketone precursor, such as 3-chloro-3-phenylacrolein, to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching and Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid to a neutral pH.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude material is best purified by silica gel column chromatography to remove unreacted starting materials and byproducts.

-

Column Preparation: A slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) is packed into a glass column.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. Fractions are collected in test tubes.

-

Fraction Analysis: Each fraction is analyzed by TLC. Fractions containing the pure product (identified by a single spot with a consistent Rf value) are combined.

-

Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield Ethyl 5-phenylthiophene-2-carboxylate as a purified solid.

Core Physicochemical and Spectroscopic Profile

The following data represents a consolidation of information from authoritative chemical databases and spectral prediction.

Structural and Molecular Data

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂S |

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | ethyl 5-phenylthiophene-2-carboxylate |

| CAS Number | 2195-56-4 |

Caption: Chemical Structure of Ethyl 5-phenylthiophene-2-carboxylate.

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | N/A (Typical) |

| Melting Point | 65-68 °C | PubChem |

| Boiling Point | 348.9 ± 17.0 °C at 760 mmHg | ChemSpider (Predicted) |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in water | N/A (General) |

Spectroscopic Elucidation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

A triplet around δ 1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet around δ 4.4 ppm (2H), for the methylene (-CH₂-) protons of the ethyl group, deshielded by the adjacent oxygen atom.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm), one for the proton at the C3 position and one for the proton at the C4 position of the thiophene ring.

-

A multiplet in the aromatic region (δ 7.3-7.7 ppm, 5H) corresponding to the protons of the phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.

-

A strong, sharp absorption band around 1710-1730 cm⁻¹ , characteristic of the C=O (ester) stretch.

-

Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching.

-

Bands around 1600 cm⁻¹ and 1450 cm⁻¹ for C=C stretching within the aromatic rings.

-

A distinct band in the 1250-1100 cm⁻¹ region corresponding to the C-O stretching of the ester group.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight.

-

The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 232 , corresponding to the molecular weight of the compound.

-

Conclusion for the Field

This guide has detailed the essential physicochemical characteristics, a validated synthesis and purification strategy, and the expected spectroscopic signature of Ethyl 5-phenylthiophene-2-carboxylate. By providing both the data and the experimental context, we empower researchers, chemists, and drug development professionals to confidently employ this versatile intermediate in their synthetic campaigns. Its well-defined properties serve as a reliable foundation for designing novel bioactive compounds, functional dyes, and organic semiconductors, ensuring that future innovations are built upon a solid and well-characterized chemical starting point.

References

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene, 40323-88-4. Retrieved from [Link]

-

Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Journal of Molecular Structure. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

ACS Publications. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

Sources

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. Thiophene synthesis [organic-chemistry.org]

- 3. d-nb.info [d-nb.info]

- 4. arkat-usa.org [arkat-usa.org]

- 5. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Ethyl 5-phenylthiophene-2-carboxylate (CAS: 19282-39-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a multitude of biologically active compounds, and the introduction of a phenyl group at the 5-position, coupled with a reactive ester at the 2-position, renders this molecule a versatile building block for novel drug discovery and the development of advanced organic materials.[1][2][3] This document will delve into the logical synthesis, detailed characterization, and potential applications of this compound, offering field-proven insights and robust protocols to guide researchers in their endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for reliable and reproducible outcomes.

Introduction: The Significance of the Phenylthiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. The incorporation of a phenyl substituent onto the thiophene core creates a biphenyl-like motif, a common feature in many therapeutic agents.

Ethyl 5-phenylthiophene-2-carboxylate serves as a key intermediate, possessing two strategic points for chemical modification: the ester functionality and the phenyl ring. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other derivatives, enabling the exploration of diverse chemical space. The phenyl group at the 5-position can be further functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, making Ethyl 5-phenylthiophene-2-carboxylate a valuable starting point for the development of novel therapeutics.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of Ethyl 5-phenylthiophene-2-carboxylate, compiled from empirical data of closely related analogs and theoretical predictions.

| Property | Value | Source/Method |

| CAS Number | 19282-39-4 | N/A |

| Molecular Formula | C₁₃H₁₂O₂S | Calculated |

| Molecular Weight | 232.30 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to 5-phenylthiophene-2-carboxaldehyde[1] |

| Melting Point | Not available; precursor 5-phenylthiophene-2-carboxaldehyde melts at 92-95 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | General chemical principles |

Spectroscopic Characterization: A Predictive Analysis

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The chemical shifts are predicted based on the analysis of similar structures, such as methyl thiophene-2-carboxylate and other substituted thiophenes.[5][6]

-

Thiophene Protons (H-3, H-4): Two doublets in the aromatic region (δ 7.0-8.0 ppm), with a characteristic coupling constant (³JHH) of approximately 3-5 Hz. The proton at the 3-position will likely be downfield due to the deshielding effect of the adjacent ester group.

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

-

Ethyl Ester Protons: A quartet (δ ~4.3 ppm) for the methylene (-CH₂-) group and a triplet (δ ~1.3 ppm) for the methyl (-CH₃) group, with a coupling constant of approximately 7 Hz.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are based on general ranges for substituted thiophenes and aromatic esters.[7][8][9]

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the ester (C-2) and the carbon attached to the phenyl group (C-5) will be quaternary and may show weaker signals.

-

Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm). The ipso-carbon attached to the thiophene ring will be a quaternary signal.

-

Ethyl Ester Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11][12]

-

C=O Stretch (Ester): A strong absorption band in the region of 1710-1730 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-S Stretch (Thiophene): A weaker band, often difficult to assign definitively.

2.1.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern will be characteristic of an ethyl ester and a phenylthiophene core.[13][14][15][16]

-

Loss of Ethoxy Group (-OEt): A significant fragment at M-45 (m/z = 187).

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at M-29 (m/z = 203).

-

Tropylium Ion: A peak at m/z = 91, characteristic of a benzyl-type fragment.

-

Phenyl Cation: A peak at m/z = 77.

Synthesis of Ethyl 5-phenylthiophene-2-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 5-phenylthiophene-2-carboxylate can be logically approached through a three-step sequence starting from commercially available materials. This pathway offers a reliable and scalable method for obtaining the target compound.

Step 1: Suzuki Coupling for the Synthesis of 5-Phenylthiophene-2-carbaldehyde

The Suzuki coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[17] This step involves the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbaldehyde with phenylboronic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,2-dimethoxyethane (DME) (20 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).[18]

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of saturated aqueous NaCl and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane) to obtain 5-phenylthiophene-2-carbaldehyde as a solid.[18]

Step 2: Oxidation to 5-Phenylthiophene-2-carboxylic Acid

The aldehyde functional group of 5-phenylthiophene-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. Several oxidizing agents can be employed for this transformation.

Protocol:

-

Reaction Setup: To a solution of 5-phenylthiophene-2-carbaldehyde (1.0 mmol) in a suitable solvent such as acetone or a mixture of t-butanol and water, add the oxidizing agent. A common and effective choice is potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: If using KMnO₄, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and the brown manganese dioxide precipitate is formed. Filter the mixture and wash the solid with water. Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenylthiophene-2-carboxylic acid. Recrystallization from a suitable solvent like methanol can be performed for further purification.[19]

Step 3: Fischer Esterification to Ethyl 5-phenylthiophene-2-carboxylate

The final step is the Fischer esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.[20][21][22]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-phenylthiophene-2-carboxylic acid (1.0 mmol) in a large excess of absolute ethanol (acting as both solvent and reactant).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

-

Reaction: Heat the mixture to reflux and maintain for several hours (4-8 hours). The reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 5-phenylthiophene-2-carboxylate.

Applications in Drug Discovery and Materials Science

Ethyl 5-phenylthiophene-2-carboxylate is a valuable scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.[3]

A Gateway to Novel Therapeutics

The thiophene nucleus is a cornerstone in the design of numerous therapeutic agents.[1] By modifying the ester and phenyl functionalities of Ethyl 5-phenylthiophene-2-carboxylate, researchers can generate libraries of compounds for screening against various biological targets.

-

Anticancer Agents: Many thiophene-containing compounds have demonstrated significant anticancer activity.[1] The phenylthiophene scaffold can be elaborated to target various cancer-related pathways.

-

Antimicrobial Agents: The structural features of this molecule make it a promising starting point for the development of new antibacterial and antifungal agents.[23]

-

Anti-inflammatory Drugs: Thiophene derivatives have been investigated for their anti-inflammatory properties, and Ethyl 5-phenylthiophene-2-carboxylate provides a template for the design of novel anti-inflammatory agents.[1]

Building Blocks for Advanced Materials

The conjugated π-system of the phenylthiophene core makes this class of compounds interesting for applications in materials science, particularly in the field of organic electronics. Thiophene-based oligomers and polymers are known for their semiconducting properties and are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] Ethyl 5-phenylthiophene-2-carboxylate can serve as a monomer or a precursor to more complex conjugated systems.

Safety and Handling

While specific toxicity data for Ethyl 5-phenylthiophene-2-carboxylate is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related thiophene derivatives, it may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 5-phenylthiophene-2-carboxylate is a strategically important molecule that holds considerable promise for advancements in both medicinal chemistry and materials science. Its synthesis is achievable through well-established and reliable chemical transformations. The versatile nature of its functional groups allows for extensive chemical modification, paving the way for the discovery of novel compounds with desirable biological activities and material properties. This technical guide provides a solid foundation for researchers to confidently incorporate this valuable building block into their research and development programs.

References

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Prasad, Y. R., Rao, A. L., & Prasoona, L. (2014). Therapeutic importance of synthetic thiophene. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586.

-

Reactions. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

- Alexander Domling. (2011). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375.

-

Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

- Li, Y., et al. (2015). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.

- Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021.

- El-Sayed, N. N. E., et al. (2023).

- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.

- Sone, T., & Abe, Y. (1971). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 44(1), 234-237.

- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.

- Singh, S., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2023, February 2). Synthesis and characterization of Thiophene fused arylbenzo[20][24]thieno[2,3- d]thiazole derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Thiophene. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. tdx.cat [tdx.cat]

- 16. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Phenylthiophene-2-carbaldehyde | 19163-21-4 | Benchchem [benchchem.com]

- 19. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to Ethyl 5-phenylthiophene-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1] The sulfur-containing five-membered aromatic ring imparts unique physicochemical properties that are advantageous for drug design, influencing factors such as metabolic stability and receptor binding affinity. The incorporation of a phenyl group and an ethyl carboxylate moiety at the 2- and 5-positions of the thiophene ring, as seen in Ethyl 5-phenylthiophene-2-carboxylate, creates a versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential applications of Ethyl 5-phenylthiophene-2-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: Ethyl 5-phenylthiophene-2-carboxylate

Synonyms: 5-Phenylthiophene-2-carboxylic acid ethyl ester

Molecular Formula: C₁₃H₁₂O₂S

Molecular Weight: 232.30 g/mol

Structure:

Caption: 2D structure of Ethyl 5-phenylthiophene-2-carboxylate.

Physicochemical Properties (Predicted):

| Property | Value |

| Melting Point | 92-95 °C (for the aldehyde precursor) |

| Boiling Point | ~350-400 °C |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Synthesis of Ethyl 5-phenylthiophene-2-carboxylate

The most direct and widely employed method for the synthesis of Ethyl 5-phenylthiophene-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 5-phenylthiophene-2-carboxylic acid.[2]

Reaction Scheme:

Caption: Fischer esterification of 5-phenylthiophene-2-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the standard Fischer esterification reaction.[3]

Materials:

-

5-Phenylthiophene-2-carboxylic acid (1 equivalent)

-

Anhydrous Ethanol (large excess, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-phenylthiophene-2-carboxylic acid and a large excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 5-phenylthiophene-2-carboxylate.

Spectroscopic Characterization

The structural confirmation of the synthesized Ethyl 5-phenylthiophene-2-carboxylate is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.[4]

-

Expected Absorptions:

-

~1710-1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1250-1300 cm⁻¹: C-O stretching vibration.

-

~3100 cm⁻¹: C-H stretching of the aromatic thiophene and phenyl rings.

-

~1600 cm⁻¹: C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ in ppm):

-

~1.4 (triplet, 3H): Methyl protons of the ethyl group.

-

~4.4 (quartet, 2H): Methylene protons of the ethyl group.

-

~7.2-7.8 (multiplet, 7H): Aromatic protons of the thiophene and phenyl rings.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

Expected Chemical Shifts (δ in ppm):

-

~14: Methyl carbon of the ethyl group.

-

~61: Methylene carbon of the ethyl group.

-

~125-145: Aromatic carbons of the thiophene and phenyl rings.

-

~162: Carbonyl carbon of the ester.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[5]

-

Expected Molecular Ion Peak (M⁺): m/z = 232

-

Key Fragmentation Peaks:

-

Loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion.

-

Loss of the ethyl group (-CH₂CH₃).

-

Applications in Research and Drug Development

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Ethyl 5-phenylthiophene-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate:

The ester functionality of Ethyl 5-phenylthiophene-2-carboxylate can be readily transformed into other functional groups such as amides, hydrazides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. For instance, reaction with various amines can lead to a series of thiophene-2-carboxamides, which have been investigated for their biological activities.[7]

Potential Biological Activities:

While specific biological data for Ethyl 5-phenylthiophene-2-carboxylate is not extensively reported, related thiophene-containing molecules have shown promise in various therapeutic areas. The structural motif of a phenyl-substituted thiophene is present in several biologically active compounds. Further investigation into the biological profile of this specific ester and its derivatives is a promising area of research.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 5-phenylthiophene-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl 5-phenylthiophene-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its straightforward synthesis via Fischer esterification from readily available precursors makes it an accessible starting material for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

- Akhileshwari, P., Kiran, K. R., Sridhar, M. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

-

PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Al-Ghorbani, M., El-Gazzar, A. B. A., & Ng, S. W. (2017).

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- Therapeutic importance of synthetic thiophene. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 737-746.

Sources

- 1. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for the phenyl group, grant it a "privileged" status, enabling it to interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs and a vast library of compounds with significant therapeutic potential. This guide provides a comprehensive exploration of substituted thiophene scaffolds, delving into their synthesis, diverse biological activities, and underlying mechanisms of action. We will examine field-proven synthetic protocols, present quantitative biological data, and visualize key molecular pathways to equip researchers and drug development professionals with the critical knowledge needed to innovate in this fertile area of therapeutic design.

The Thiophene Core: Physicochemical Properties and Synthetic Versatility

The thiophene moiety's significance in drug discovery stems from its distinct electronic and structural characteristics. The sulfur atom's lone pair of electrons participates in the aromatic system, creating an electron-rich ring that is more reactive than benzene in electrophilic substitution reactions. This reactivity, however, can be finely tuned by the nature and position of substituents on the ring, a key principle in designing targeted therapeutics. The lipophilicity of the thiophene ring is a crucial factor in its ability to cross cellular membranes and the blood-brain barrier, a desirable trait for drugs targeting the central nervous system (CNS)[1].

The synthetic accessibility of the thiophene ring allows for extensive chemical modification, making it an ideal scaffold for building diverse molecular libraries. Several classical and modern synthetic routes are employed to construct the thiophene core, each with its own advantages in terms of substrate scope and regioselectivity.

Foundational Synthetic Methodologies

Two of the most established methods for thiophene synthesis are the Paal-Knorr and Gewald reactions.

-

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent[1][2]. The reaction proceeds through the formation of a thioketone intermediate, which then undergoes cyclization to form the aromatic thiophene ring[3]. The versatility of this reaction allows for the synthesis of a wide range of substituted thiophenes.

-

Gewald Aminothiophene Synthesis: This one-pot, multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are valuable intermediates for further functionalization[1][2][4][5][6]. The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base[1][2][6]. The reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization[4].

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol provides a representative example of the Gewald reaction for the synthesis of ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, a class of compounds with demonstrated biological activities[7].

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

Procedure:

-

To a solution of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in 50 mL of ethanol, add morpholine (0.1 mol).

-

Stir the mixture at room temperature for 1 hour.

-

Add elemental sulfur (0.1 mol) to the reaction mixture.

-

Gently heat the mixture under reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with constant stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure substituted 2-aminothiophene.

Causality in Experimental Choices:

-

Morpholine: A secondary amine base is used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.

-

Ethanol: A polar protic solvent is suitable for this reaction, facilitating the dissolution of reactants and intermediates.

-

Reflux: Heating the reaction provides the necessary activation energy for the cyclization and aromatization steps.

-

Recrystallization: This purification technique is essential to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for biological evaluation.

The Broad Spectrum of Biological Activity

Substituted thiophenes have demonstrated a remarkable range of pharmacological activities, positioning them as valuable scaffolds in the treatment of numerous diseases.

Anticancer Activity

The thiophene core is present in several potent anticancer agents that act through diverse mechanisms, including kinase inhibition and induction of apoptosis[1][8].

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many thiophene-based anticancer compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK and p38, is a frequent target[9][10][11][12][13]. By blocking the activity of these kinases, thiophene derivatives can halt the uncontrolled cell proliferation and survival characteristic of cancer cells.

Furthermore, several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells[9][14][15]. This is often achieved through the intrinsic apoptotic pathway, which involves mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of executioner caspases like caspase-3/7[14].

Caption: Thiophene derivatives can exert anticancer effects by inhibiting the MAPK/ERK and p38 MAPK signaling pathways, leading to reduced cell proliferation, and by inducing the intrinsic apoptotic pathway.

Quantitative Data: Anticancer Activity of Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 480 | HeLa | 12.61 µg/mL | Induction of apoptosis | [16] |

| Compound 480 | Hep G2 | 33.42 µg/mL | Induction of apoptosis | [16] |

| Thio-Iva | Huh-7 | Sub-micromolar | G2/M phase arrest, apoptosis | [17] |

| Thio-Dam | SNU-449 | Sub-micromolar | G2/M phase arrest, apoptosis | [17] |

| SNS-OH | Neuroblastoma | Not specified | Regulation of AKT and MAPK pathways | [9] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens[7][18][19][20].

Mechanism of Action: Membrane Permeabilization

One of the proposed mechanisms for the antibacterial action of certain thiophene derivatives is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death[18][19][20].

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized thiophene compounds.

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized thiophene compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates uniformly with the test bacterial strain using a sterile swab.

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Carefully add a defined volume (e.g., 100 µL) of the thiophene compound solution at a specific concentration into each well.

-

Add the solvent (e.g., DMSO) to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Causality in Experimental Choices:

-

Agar Well Diffusion: This is a widely accepted, straightforward method for preliminary screening of antimicrobial activity.

-

Positive and Negative Controls: These are essential for validating the experimental results, ensuring that the solvent has no activity and providing a benchmark for the activity of the test compounds.

-

Zone of Inhibition: The size of this zone provides a qualitative and semi-quantitative measure of the compound's antimicrobial potency.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Bacterial Strain | MIC (µM/ml) | Reference |

| S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [7] |

| S4 | C. albicans, A. niger | 0.91 | [7] |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [18][19][20] |

| Thiophene 8 | Colistin-Resistant E. coli | 32 mg/L (MIC₅₀) | [18][19][20] |

Anti-inflammatory Activity

Thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam are well-established therapeutics[1]. The development of new thiophene-based anti-inflammatory agents continues to be an active area of research, with a focus on inhibiting key enzymes in the inflammatory cascade[1][21][22].

Mechanism of Action: COX/LOX Inhibition

The primary mechanism of action for many thiophene-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[1]. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can effectively reduce inflammation and pain.

Caption: Thiophene derivatives can exhibit anti-inflammatory effects by inhibiting COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 2 | 5-LOX | 6.0 | [21] |

| Compound 3 | 5-LOX | 6.6 | [21] |

| S4 | Antioxidant Activity | 48.45 | [7] |

| S6 | Antioxidant Activity | 45.33 | [7] |

Neurological and CNS Activity

The ability of the thiophene scaffold to cross the blood-brain barrier has made it a valuable component in the design of drugs targeting the central nervous system[1]. Thiophene-containing drugs are used to treat a range of neurological disorders, including epilepsy and anxiety[1].

Mechanism of Action: Modulation of GABA Receptors

A key mechanism of action for some CNS-active thiophene derivatives is the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS[23][24]. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability, leading to anticonvulsant and anxiolytic effects. For instance, the approved drug tiagabine acts by inhibiting the reuptake of GABA, thereby increasing its concentration in the synapse[25].

Future Perspectives and Challenges

The thiophene scaffold continues to be a highly promising platform for the development of new therapeutic agents. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for thiophene synthesis will accelerate the discovery of new drug candidates.

-

Targeted Drug Delivery: The use of nanocarriers and other drug delivery systems can improve the solubility, bioavailability, and tumor-targeting of thiophene-based drugs, enhancing their efficacy and reducing side effects[16].

-

Multi-target Ligands: Designing thiophene derivatives that can modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders.

-

Addressing Toxicity: While generally well-tolerated, some thiophene-containing drugs can cause adverse effects. A deeper understanding of their metabolic pathways and potential for reactive metabolite formation is crucial for designing safer drugs[1].

Conclusion

The substituted thiophene scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of biologically active compounds. From established drugs to cutting-edge research candidates, thiophene derivatives continue to demonstrate immense potential in addressing a multitude of therapeutic challenges. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, as detailed in this guide, is paramount for harnessing the full potential of this exceptional heterocyclic core in the future of drug discovery.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

-

Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1), 58. [Link]

-

Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (2015). RSC Advances, 5(12), 8763-8770. [Link]

-

Enna, S. J., & McCarson, K. E. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4310. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1382397. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). Molecules, 29(13), 3045. [Link]

-

Schematic representation of MAP kinase signaling pathways ERK, JNK and... (n.d.). ResearchGate. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). ResearchGate. [Link]

-

Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. (2020). ChemistrySelect, 5(28), 8681-8689. [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2020). International Journal of Molecular Sciences, 21(21), 8201. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2021). ChemRxiv. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 26-58. [Link]

-

Tiagabine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). ChemMedChem, 9(11), 2415-2420. [Link]

-

Thiophene formation - Lawesson's reagent. (n.d.). ChemTube3D. [Link]

-

Tadayon, E., & Aeddula, N. R. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

-

P38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 8493-8502. [Link]

-

Synthesis of Furan and Thiophene. (n.d.). [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2010). Molecules, 15(4), 2795-2805. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 15. journals.plos.org [journals.plos.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Tiagabine - Wikipedia [en.wikipedia.org]

A Researcher's Guide to Sourcing and Verifying Ethyl 5-phenylthiophene-2-carboxylate

Abstract

Ethyl 5-phenylthiophene-2-carboxylate (CAS No. 19282-39-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate demands a rigorous approach to sourcing and quality control to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement, in-house verification, and, when necessary, synthesis of this critical reagent. We will explore the commercial supplier landscape, detail essential analytical verification protocols, and present a robust reference synthesis method, empowering researchers to proceed with confidence in their starting material.

Introduction: The Significance of the Phenylthiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery and organic electronics.[1][2][3] The introduction of a phenyl group at the 5-position and an ethyl carboxylate at the 2-position creates a versatile scaffold, Ethyl 5-phenylthiophene-2-carboxylate. This molecule serves as a key intermediate for:

-

Pharmaceutical Synthesis: The thiophene core is present in numerous approved drugs. This specific derivative provides a synthetic handle for elaboration into more complex molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and antithrombotic agents.[4][5]

-

Organic Materials: Arylated thiophenes are known for their tunable optoelectronic properties and high charge mobility, making them valuable components in the development of organic solar cells and other electronic devices.[1]

Given its foundational role, the quality of this starting material is paramount. Impurities can lead to unpredictable reaction outcomes, complicate purification, and compromise the biological or physical properties of the final products.

Commercial Availability and Procurement Strategy

Ethyl 5-phenylthiophene-2-carboxylate is commercially available from a range of suppliers, typically categorized as large-scale distributors and specialized chemical producers.

A strategic approach to procurement involves evaluating suppliers based on the scale and requirements of the research. For initial discovery-phase work, smaller quantities from suppliers like Sigma-Aldrich, Key Organics, or BLD Pharm are often sufficient.[6][7] For process development or scale-up campaigns, engaging with manufacturers who can provide larger quantities with consistent specifications is necessary.

Table 1: Typical Commercial Specifications for Ethyl 5-phenylthiophene-2-carboxylate

| Parameter | Specification | Rationale and Key Considerations |

| CAS Number | 19282-39-4 | Ensures unambiguous identification of the chemical entity. |

| Molecular Formula | C₁₃H₁₂O₂S | Confirms the elemental composition. |

| Molecular Weight | 232.3 g/mol | Essential for stoichiometric calculations in subsequent reactions. |

| Purity | Typically ≥95% | The required purity level is application-dependent. For sensitive catalytic reactions or final API synthesis steps, >98% may be necessary. Lower purity may be acceptable for initial screening. |

| Appearance | Solid | Often described as a white to yellow or brown solid. Significant color deviation may indicate impurities. |

| Melting Point | 31-33 °C[6] | A sharp melting point range is a good indicator of purity. A broad or depressed range suggests the presence of contaminants. |

The Certificate of Analysis (CoA): A Critical First Check

Before using any commercial material, a thorough review of the supplier-provided Certificate of Analysis (CoA) is mandatory. The CoA should provide lot-specific data on purity (usually determined by HPLC or GC), identity (confirmed by ¹H NMR or IR), and appearance. However, a CoA should be considered a starting point, not the final word on quality. Independent verification is a cornerstone of good scientific practice.

Procurement and Verification Workflow

The following diagram outlines a logical workflow for sourcing and qualifying this reagent.

Caption: Workflow for sourcing and quality control.

In-House Quality Control: A Self-Validating Protocol

It is imperative to independently verify the identity and purity of commercially sourced Ethyl 5-phenylthiophene-2-carboxylate. The following protocols for ¹H NMR and HPLC analysis serve as a self-validating system to ensure material quality.

Identity Verification via ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for confirming the chemical structure of the molecule. Each unique proton environment in the molecule produces a distinct signal, and the pattern, chemical shift, and integration of these signals provide a definitive fingerprint.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: Process the data and compare the resulting spectrum to established literature values.[1] The expected signals should be present with the correct multiplicity and integration.

Table 2: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.73 | Singlet (s) | 1H | Thiophene H-3 | The proton on the thiophene ring adjacent to the carboxylate. |

| ~7.66 | Multiplet (m) | 2H | Phenyl H-2, H-6 | The two ortho protons on the phenyl ring. |

| ~7.47 | Multiplet (m) | 3H | Phenyl H-3, H-4, H-5 | The meta and para protons on the phenyl ring. |

| 4.37 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 1.39 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester, split by the adjacent methylene group. |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: While NMR confirms identity, HPLC is superior for quantifying purity. It separates the main compound from any non-volatile impurities. By using a UV detector, the relative area of the main peak provides a quantitative measure of purity.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile. Dilute further to ~0.1 mg/mL with the mobile phase.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity of ≥95% is typically acceptable for most research applications.

Reference Synthesis Protocol: Suzuki-Miyaura Coupling

In cases where the compound is commercially unavailable, required in a specific purity, or needed as part of an analogue synthesis program, an in-house synthesis is a viable alternative. The Suzuki-Miyaura cross-coupling reaction is a reliable and high-yielding method for its preparation.

Rationale: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (Ethyl 5-bromothiophene-2-carboxylate) and a boronic acid (phenylboronic acid). It is a robust and well-understood transformation with high functional group tolerance.

Synthesis Reaction Scheme

Caption: Suzuki coupling for synthesis.

Detailed Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (e.g., 4:1 ratio). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]

Conclusion

Ethyl 5-phenylthiophene-2-carboxylate is a readily accessible yet critical building block for advanced scientific research. A disciplined approach to its acquisition, beginning with careful supplier selection and CoA review, is the first step toward reliable results. This must be followed by mandatory in-house verification of identity and purity using standard analytical techniques like NMR and HPLC. For researchers requiring greater control or unique analogues, a well-established synthetic route such as the Suzuki-Miyaura coupling provides a powerful alternative. By integrating these practices, researchers can ensure the integrity of their starting materials and build a solid foundation for innovation.

References

-

Title: A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES Source: ResearchGate URL: [Link]

-

Title: Therapeutic importance of synthetic thiophene Source: PubMed Central (PMC) URL: [Link]

-

Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: ScienceDirect URL: [Link]

- Title: Thiophene derivative and its preparation method and application in medicine Source: Google Patents URL

-

Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102212068A - Thiophene derivative and its preparation method and application in medicine - Google Patents [patents.google.com]

- 6. ethyl 5-phenylthiophene-2-carboxylate | 19282-39-4 [sigmaaldrich.com]

- 7. 19282-39-4|Ethyl 5-phenylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocols: A Guide to Ethyl 5-Phenylthiophene-2-Carboxylate Derivatives in Antimicrobial Research

I. Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities capable of combating multidrug-resistant pathogens. In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for therapeutic intervention. Among these, the thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene nucleus is present in numerous pharmacologically important compounds, underscoring its versatility and potential in drug design.[3][4]

This guide focuses on a specific, promising class: ethyl 5-phenylthiophene-2-carboxylate derivatives . This core structure combines the biologically active thiophene ring with a phenyl group, allowing for extensive chemical modification to optimize antimicrobial potency and spectrum. By systematically altering substituents on the phenyl ring, researchers can fine-tune the molecule's electronic and steric properties, directly influencing its interaction with microbial targets.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals. We will detail a robust synthetic protocol for generating a library of these derivatives, outline standardized methodologies for evaluating their antimicrobial efficacy, and discuss plausible mechanisms of action based on current scientific understanding. The goal is to equip researchers with the foundational knowledge and practical protocols required to explore this promising class of antimicrobial agents.

II. Synthesis of Ethyl 5-Phenylthiophene-2-Carboxylate Derivatives

A versatile and efficient method for synthesizing a diverse library of 5-phenylthiophene derivatives is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (an arylboronic acid) and an organohalide (a brominated thiophene).[5] The primary advantage of this approach is its tolerance of a wide variety of functional groups, allowing for the synthesis of a broad array of derivatives from commercially available starting materials.

Rationale for Method Selection

-